rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride: is a chiral compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an alkyl halide reacts with ammonia or an amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
High-pressure reactors: to increase reaction rates.
Continuous flow reactors: for efficient large-scale production.
Purification techniques: such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or an imine.
Reduction: The compound can undergo reduction reactions, where the phenyl group is hydrogenated to a cyclohexyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products:
Oxidation products: Nitro derivatives, imine derivatives.
Reduction products: Cyclohexyl derivatives.
Substitution products: Various substituted amines.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral catalysts: The chiral nature of the compound makes it useful as a catalyst in asymmetric synthesis reactions.
Biology:
Enzyme inhibitors: The compound can be used to study enzyme inhibition mechanisms.
Receptor binding studies: The compound can be used to investigate the binding affinity of various receptors.
Medicine:
Drug development: The compound can be used as a lead compound in the development of new pharmaceuticals.
Pharmacological studies: The compound can be used to study the pharmacokinetics and pharmacodynamics of related drugs.
Industry:
Material science: The compound can be used in the development of new materials with unique properties.
Agricultural chemicals: The compound can be used as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
- rac-(1R,2S)-2-[4-(methyl)phenyl]cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-[4-(ethyl)phenyl]cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-[4-(tert-butyl)phenyl]cyclopropan-1-amine hydrochloride
Comparison:
- Structural Differences: The main difference between rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride and its similar compounds lies in the substituent on the phenyl group. The presence of different alkyl groups (methyl, ethyl, tert-butyl) can influence the compound’s reactivity and binding affinity.
- Unique Properties: this compound may exhibit unique properties, such as higher stability or selectivity, due to the specific steric and electronic effects of the propan-2-yl group.
Properties
CAS No. |
1807941-94-1 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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